molecular formula C9H14BrNOS B13248376 [(3-Bromothiophen-2-yl)methyl](2-ethoxyethyl)amine

[(3-Bromothiophen-2-yl)methyl](2-ethoxyethyl)amine

Cat. No.: B13248376
M. Wt: 264.18 g/mol
InChI Key: RZNOYILQHZHSFN-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)methylamine is an organic compound with the molecular formula C9H14BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and ethoxyethylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.

    Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position, resulting in 3-bromo-2-formylthiophene.

    Reductive Amination: The formyl group is then subjected to reductive amination with 2-ethoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for (3-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)methylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the amine group can be reduced to the corresponding amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium thiolate or potassium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Coupling: Aryl or vinyl-substituted thiophenes.

Scientific Research Applications

(3-Bromothiophen-2-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and ethoxyethylamine groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

(3-Bromothiophen-2-yl)methylamine can be compared with other thiophene derivatives, such as:

    (3-Bromothiophen-2-yl)methylamine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Bromothiophene: Lacks the ethoxyethylamine group, making it less versatile in certain reactions.

    Thiophene-2-carboxaldehyde: Contains a formyl group instead of the bromine and ethoxyethylamine groups.

The uniqueness of (3-Bromothiophen-2-yl)methylamine lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C9H14BrNOS/c1-2-12-5-4-11-7-9-8(10)3-6-13-9/h3,6,11H,2,4-5,7H2,1H3

InChI Key

RZNOYILQHZHSFN-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C=CS1)Br

Origin of Product

United States

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